![molecular formula C8H10N4O B2929085 4-(Pyrimidin-2-yl)piperazin-2-one CAS No. 1862847-95-7](/img/structure/B2929085.png)
4-(Pyrimidin-2-yl)piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(Pyrimidin-2-yl)piperazin-2-one” is a compound that contains linked pyridinium-piperazine heterocycles . The piperazine ring adopts a chair conformation with protonation at the N atom not linked to the other ring . It is a piperazine-based derivative .
Synthesis Analysis
The synthesis of compounds similar to “4-(Pyrimidin-2-yl)piperazin-2-one” has been reported in the literature. For instance, a Finkelstein transhalogenation reaction was applied to convert in situ the intermediate chlorine-derivative compound into its more reactive iodine-analog .Molecular Structure Analysis
The molecular structure of “4-(Pyrimidin-2-yl)piperazin-2-one” is characterized by linked pyridinium-piperazine heterocycles . The piperazine ring adopts a chair conformation .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Pyrimidin-2-yl)piperazin-2-one” include a molecular weight of 164.21 . It has a refractive index of 1.587, a boiling point of 277 °C, and a density of 1.158 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Metabolism and Pharmacokinetic Insights
4-(Pyrimidin-2-yl)piperazin-2-one, identified as a metabolite in various pharmacological agents, plays a crucial role in the biotransformation processes of drugs such as buspirone and venetoclax. This compound, through its involvement in metabolic pathways, contributes significantly to the pharmacokinetics and overall efficacy of these medications.
Buspirone Metabolism : In the study of buspirone's biotransformation, 4-(Pyrimidin-2-yl)piperazin-2-one (referred to as 1-(2-Pyrimidinyl)-piperazine or PmP) emerges as a primary metabolite in rats and humans. This metabolite, accumulating in the central nervous system, suggests a notable contribution to buspirone's anxiolytic effects due to its biochemical and pharmacological activity (Caccia et al., 1986).
Venetoclax Metabolism : In the context of venetoclax, a B-cell lymphoma-2 inhibitor, the study of its metabolism and disposition in humans revealed less than 0.1% of the dose was excreted as the parent compound, indicating extensive metabolism. Although 4-(Pyrimidin-2-yl)piperazin-2-one is not directly mentioned, the study underscores the complexity of metabolic pathways involved in the processing of such targeted therapies (Liu et al., 2017).
Therapeutic and Antimicrobial Applications
The versatility of 4-(Pyrimidin-2-yl)piperazin-2-one extends beyond its role as a metabolite, reflecting in its therapeutic implications, particularly in antimicrobial resistance and neuropsychiatric disorders.
Antibiotic Efficacy : Research on alternative antibiotics for Pseudomonas infections in cystic fibrosis highlights the need for effective treatments against resistant strains. While 4-(Pyrimidin-2-yl)piperazin-2-one is not explicitly mentioned, the exploration of beta-lactam antibiotics underscores the ongoing search for compounds with enhanced activity against challenging bacterial infections (Mastella et al., 1983).
Neuropsychiatric Drug Development : The compound's relevance in neuropsychiatric drug development is implied through its association with buspirone's metabolism. This connection hints at the potential of 4-(Pyrimidin-2-yl)piperazin-2-one related structures in designing new therapeutic agents targeting central nervous system disorders, leveraging its pharmacokinetic and pharmacodynamic properties.
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 4-(Pyrimidin-2-yl)piperazin-2-one is the serotonergic system . This compound is a derivative of arylpiperazine, which has been shown to have antidepressant-like activity and interacts with the serotonergic system .
Mode of Action
4-(Pyrimidin-2-yl)piperazin-2-one interacts with its targets, specifically the serotonin 5-HT1A receptors , and potentially the 5-HT2C receptors . This interaction leads to changes in the serotonergic system, which can result in antidepressant-like effects .
Biochemical Pathways
The compound affects the serotonergic pathways in the brain . Serotonin, or 5-hydroxytryptamine (5-HT), is a neurotransmitter that plays a crucial role in mood regulation. The interaction of 4-(Pyrimidin-2-yl)piperazin-2-one with the serotonin receptors can influence these pathways and their downstream effects, potentially leading to an improvement in depressive symptoms .
Pharmacokinetics
Similar compounds have been shown to be metabolized byCYP2D6 and CYP3A4 enzymes . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.
Result of Action
The molecular and cellular effects of 4-(Pyrimidin-2-yl)piperazin-2-one’s action are primarily observed as antidepressant-like effects . These effects are likely due to the compound’s interaction with the serotonin receptors, leading to changes in the serotonergic system .
Eigenschaften
IUPAC Name |
4-pyrimidin-2-ylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O/c13-7-6-12(5-4-9-7)8-10-2-1-3-11-8/h1-3H,4-6H2,(H,9,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAKPEKYKCQVLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.